N-(3-Ethynylphenyl)-2-methoxyacetamide
Overview
Description
N-(3-Ethynylphenyl)-2-methoxyacetamide: is an organic compound that features an ethynyl group attached to a phenyl ring, which is further connected to a methoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Ethynylphenyl)-2-methoxyacetamide typically involves the reaction of 3-ethynylaniline with 2-methoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-(3-Ethynylphenyl)-2-methoxyacetamide can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carboxylic acid or other oxidized derivatives.
Reduction: The ethynyl group can be reduced to form an ethyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Electrophilic aromatic substitution reactions typically require reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of nitro, sulfonyl, or halogen-substituted derivatives.
Scientific Research Applications
Chemistry: N-(3-Ethynylphenyl)-2-methoxyacetamide is used as a building block in organic synthesis for the preparation of more complex molecules
Biology: In biological research, this compound can be used as a probe to study the interactions of ethynyl-containing compounds with biological macromolecules such as proteins and nucleic acids.
Medicine: This compound has potential applications in medicinal chemistry as a precursor for the synthesis of pharmaceutical agents. Its structural features make it a candidate for the development of drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-Ethynylphenyl)-2-methoxyacetamide involves its interaction with molecular targets through its ethynyl and methoxyacetamide groups. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the methoxyacetamide group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins and influence biological pathways.
Comparison with Similar Compounds
N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazoline-4-amine:
N-(3-Ethynylphenyl)-2-(2-thienyl)acetamide: This compound features a thienyl group instead of a methoxy group, which can alter its chemical and biological properties.
Uniqueness: N-(3-Ethynylphenyl)-2-methoxyacetamide is unique due to its specific combination of an ethynyl group and a methoxyacetamide moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-(3-ethynylphenyl)-2-methoxyacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-3-9-5-4-6-10(7-9)12-11(13)8-14-2/h1,4-7H,8H2,2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIHSVNZHRGSGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC=CC(=C1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653883 | |
Record name | N-(3-Ethynylphenyl)-2-methoxyacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50653883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918541-45-4 | |
Record name | N-(3-Ethynylphenyl)-2-methoxyacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50653883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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